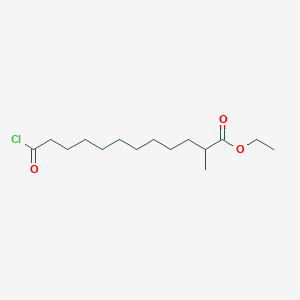
Ethyl 12-chloro-2-methyl-12-oxododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 12-chloro-2-methyl-12-oxododecanoate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 12-chloro-2-methyl-12-oxododecanoate typically involves the esterification of 12-chloro-2-methyl-12-oxododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 12-chloro-2-methyl-12-oxododecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: 12-chloro-2-methyl-12-oxododecanoic acid.
Reduction: Ethyl 12-chloro-2-methyl-12-hydroxydodecanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 12-chloro-2-methyl-12-oxododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 12-chloro-2-methyl-12-oxododecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and ester functionality play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 12-oxododecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 12-oxododecanoate: Lacks the chloro and methyl groups, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 12-chloro-2-methyl-12-oxododecanoate is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential applications. These functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C15H27ClO3 |
|---|---|
Poids moléculaire |
290.82 g/mol |
Nom IUPAC |
ethyl 12-chloro-2-methyl-12-oxododecanoate |
InChI |
InChI=1S/C15H27ClO3/c1-3-19-15(18)13(2)11-9-7-5-4-6-8-10-12-14(16)17/h13H,3-12H2,1-2H3 |
Clé InChI |
WFXPEAJCOVFPDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


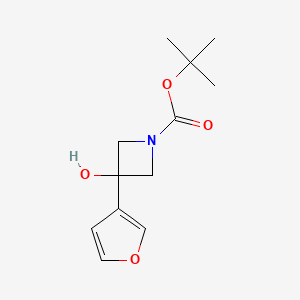
![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
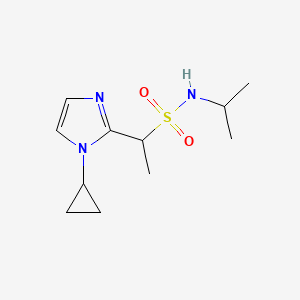

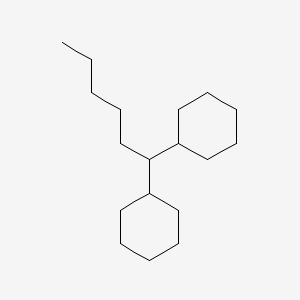
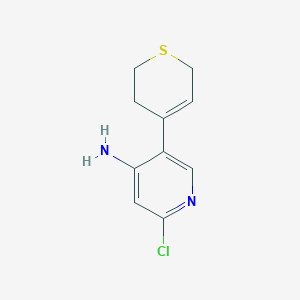
![6-Ethyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13956397.png)
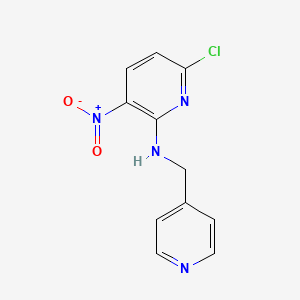
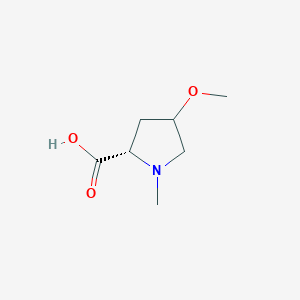
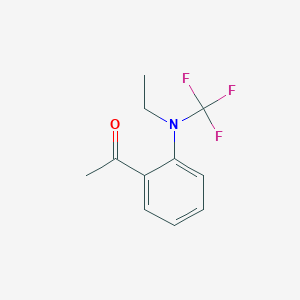
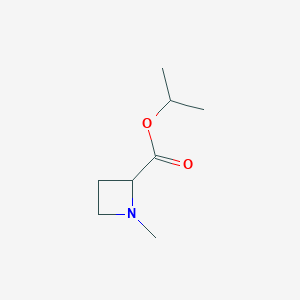

![N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13956414.png)

